Cyclo(RGDfK(Mal))

Description

BenchChem offers high-quality Cyclo(RGDfK(Mal)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(RGDfK(Mal)) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

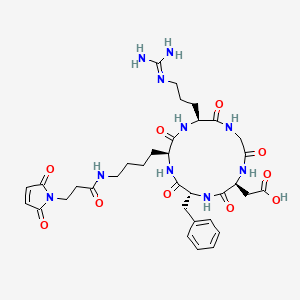

C34H46N10O10 |

|---|---|

Molecular Weight |

754.8 g/mol |

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-8-[4-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]butyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C34H46N10O10/c35-34(36)38-15-6-10-21-30(51)39-19-26(46)40-24(18-29(49)50)33(54)43-23(17-20-7-2-1-3-8-20)32(53)42-22(31(52)41-21)9-4-5-14-37-25(45)13-16-44-27(47)11-12-28(44)48/h1-3,7-8,11-12,21-24H,4-6,9-10,13-19H2,(H,37,45)(H,39,51)(H,40,46)(H,41,52)(H,42,53)(H,43,54)(H,49,50)(H4,35,36,38)/t21-,22-,23+,24-/m0/s1 |

InChI Key |

TZXXDKUSKSRTHR-XQUALCHDSA-N |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Cyclo(RGDfK(Mal))

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cyclic peptide Cyclo(RGDfK(Mal)), a cornerstone molecule in the field of targeted therapeutics and diagnostics. We will delve into its chemical structure, mechanism of action, and the experimental protocols underlying its synthesis and application. This document is intended to serve as a technical resource for professionals engaged in drug development, molecular imaging, and biomedical research.

Core Structure and Chemical Identity

Cyclo(RGDfK(Mal)) is a synthetic cyclic pentapeptide derivative designed to selectively target integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic blood vessels. The foundational structure is Cyclo(-Arg-Gly-Asp-D-Phe-Lys-), frequently abbreviated as c(RGDfK).

-

Cyclic Pentapeptide Core: The backbone consists of five amino acids: Arginine (Arg), Glycine (Gly), Aspartic acid (Asp), D-Phenylalanine (D-Phe), and Lysine (B10760008) (Lys). The cyclization is typically formed via an amide bond between the N-terminus of Arginine and the C-terminus of Lysine. This cyclic conformation provides significant metabolic stability and constrains the peptide into a bioactive conformation with high affinity for its target.

-

The RGD Motif: The Arginine-Glycine-Aspartic acid sequence is the critical binding motif recognized by several integrins. The spatial arrangement of the charged side chains of Arginine and Aspartic acid is crucial for this interaction.

-

D-Phenylalanine: The inclusion of the unnatural D-isomer of Phenylalanine helps to stabilize a specific beta-turn structure that enhances binding affinity and selectivity for certain integrins, particularly αvβ3.

-

Lysine (K): The lysine residue serves as a versatile conjugation handle. Its primary amine side chain (ε-amine group) is readily available for chemical modification without disrupting the RGD binding motif.

-

Maleimide (B117702) (Mal) Functional Group: In Cyclo(RGDfK(Mal)), the lysine side chain is functionalized with a maleimide group. This is typically achieved by reacting the ε-amine of lysine with a maleimide-containing linker, such as a maleimido-PEG-NHS ester. The maleimide group is a highly specific thiol-reactive moiety, enabling the covalent conjugation of the peptide to molecules containing a free sulfhydryl group (e.g., cysteine residues in proteins, or thiolated drugs and imaging agents) via a Michael addition reaction.

The resulting structure is a powerful targeting vector that can be covalently linked to a variety of payloads, including cytotoxic drugs, nanoparticles, radiotracers, and fluorescent dyes.

Chemical Properties:

Mechanism of Action: Integrin Targeting and Signaling

c(RGDfK) and its derivatives primarily target αvβ3 and αvβ5 integrins. These transmembrane receptors are heterodimers composed of an α and a β subunit, and they play a pivotal role in cell adhesion, migration, proliferation, and survival by mediating interactions between the cell and the extracellular matrix (ECM).

Upon binding to the RGD recognition site on the integrin, Cyclo(RGDfK) acts as a competitive antagonist, blocking the binding of natural ECM ligands like vitronectin and fibronectin. This inhibition disrupts downstream signaling cascades that are critical for tumor growth and angiogenesis.

Quantitative Data: Binding Affinity

The binding affinity of c(RGDfK) and its derivatives to various integrins has been quantified using different assays. The IC₅₀ (half-maximal inhibitory concentration) and KD (dissociation constant) are common metrics. Lower values indicate higher binding affinity.

| Compound | Integrin Target | Assay Method | IC₅₀ (nM) | KD (nM) | Reference |

| Cyclo(-RGDfK) | αvβ3 | Competitive Binding | 0.94 - 1.33 | - | --INVALID-LINK--, --INVALID-LINK-- |

| Cyclo(-RGDfK) | Purified Integrin | Isolated Binding Assay | - | 41.70 | --INVALID-LINK--[4] |

| Tetrameric RGD | Purified Integrin | Fluorescence Correlation | - | 3.87 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of Cyclo(RGDfK) via Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized representation based on established Fmoc-based SPPS methods.

-

Resin Preparation: A highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) is used as the solid support. The first protected amino acid, Fmoc-Asp-OAll, is attached to the resin via its side chain.

-

Peptide Chain Elongation: The linear peptide is assembled on the resin by sequential cycles of:

-

Fmoc Deprotection: Removal of the N-terminal Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) in DMF. This cycle is repeated for Gly, Arg(Pbf), D-Phe, and Lys(Mtt/ivDde). The side chains of Arg, Asp, and Lys are protected with acid-labile (Pbf) and orthogonal (OAll, Mtt/ivDde) protecting groups, respectively.

-

-

Selective Deprotection:

-

The N-terminal Fmoc group of Lysine is removed.

-

The C-terminal allyl (OAll) protecting group of Aspartic acid is removed using a palladium catalyst (e.g., Pd(PPh₃)₄).

-

-

On-Resin Cyclization: The deprotected N-terminus of Lysine and the deprotected C-terminus of Aspartic acid are coupled on-resin using a coupling agent like PyBop/HOBt in DMF to form the cyclic peptide.

-

Side-Chain Deprotection & Cleavage: The peptide is cleaved from the resin, and all remaining side-chain protecting groups (Pbf, Mtt/ivDde) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Purification: The crude cyclic peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product is verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Functionalization with Maleimide and Thiol Conjugation

This workflow outlines the process of creating a targeted conjugate using Cyclo(RGDfK(Mal)).

Protocol for Thiol Conjugation:

-

Reagent Preparation:

-

Dissolve the thiolated payload (e.g., protein, drug) in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES). Thiol groups can be oxygen-sensitive.

-

Dissolve Cyclo(RGDfK(Mal)) in an appropriate solvent like DMSO.

-

-

Conjugation Reaction:

-

Add the Cyclo(RGDfK(Mal)) solution to the thiolated payload solution. A molar excess of the peptide (typically 10-20 fold) is often used to ensure complete reaction with the thiol groups.

-

Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove unreacted Cyclo(RGDfK(Mal)) and other small molecules using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

-

The purity and integrity of the final conjugate should be assessed by HPLC and mass spectrometry.

-

Integrin Binding Assay

This protocol describes a competitive solid-phase assay to determine the binding affinity (IC₅₀) of c(RGDfK).

-

Plate Coating: Coat 96-well microtiter plates with purified αvβ3 integrin (e.g., 1 µg/mL) overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a solution of Bovine Serum Albumin (BSA) (e.g., 3% BSA in binding buffer) for 1-2 hours at room temperature.

-

Competitive Binding:

-

Add a constant concentration of a biotinylated ligand that binds to the integrin (e.g., biotinylated vitronectin or a biotinylated RGD peptide).

-

Add serial dilutions of the competitor, Cyclo(RGDfK), to the wells.

-

Incubate for 3 hours at room temperature to allow binding to reach equilibrium.

-

-

Detection:

-

Wash the plates to remove unbound reagents.

-

Add an enzyme-conjugated streptavidin or anti-biotin antibody (e.g., alkaline phosphatase-conjugated goat anti-biotin antibody) and incubate for 1 hour.

-

Wash the plates again and add a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate).

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a plate reader.

-

Plot the signal intensity against the logarithm of the competitor concentration.

-

The IC₅₀ value is determined as the concentration of Cyclo(RGDfK) that inhibits 50% of the biotinylated ligand binding.

-

This technical guide provides a foundational understanding of Cyclo(RGDfK(Mal)), a critical tool for advancing targeted therapies and molecular diagnostics. The detailed protocols and structured data herein are intended to support the practical application and further innovation in this exciting area of research.

References

An In-depth Technical Guide to the Mechanism of Action of Cyclo(RGDfK(Mal))

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Cyclo(RGDfK(Mal)), a cyclic peptide that has garnered significant interest in the fields of oncology and drug delivery. Its ability to selectively target specific cell surface receptors makes it a valuable tool for therapeutic and diagnostic applications. This document will delve into its binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism: Selective Integrin Antagonism

Cyclo(RGDfK(Mal)) is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence. This motif is a well-established recognition site for a class of cell adhesion receptors known as integrins. The primary mechanism of action of Cyclo(RGDfK(Mal)) is its function as a potent and selective antagonist of specific integrin subtypes, most notably αvβ3 integrin .[1][2]

Integrins are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including cell adhesion, migration, proliferation, survival, and angiogenesis.[3] The αvβ3 integrin is of particular interest in oncology as it is minimally expressed on quiescent endothelial cells and most normal tissues but is significantly upregulated on activated endothelial cells in growing tumors and on the surface of various cancer cells.[4] This differential expression provides a molecular basis for the targeted delivery of therapies to the tumor microenvironment.

By binding to the RGD-recognition site on αvβ3 integrin, Cyclo(RGDfK(Mal)) competitively inhibits the binding of natural extracellular matrix (ECM) ligands like vitronectin, fibronectin, and osteopontin. This disruption of the natural integrin-ligand interaction triggers a cascade of intracellular events that ultimately lead to the inhibition of tumor growth and angiogenesis.

Quantitative Binding Affinity

The efficacy of Cyclo(RGDfK(Mal)) as an integrin antagonist is underscored by its high binding affinity. The following table summarizes key quantitative data from various studies.

| Parameter | Integrin Subtype | Value | Cell Line/System | Reference |

| IC50 | αvβ3 | 0.94 nM | Not specified | [1][2] |

| IC50 | αvβ3 | 1.33 nM | Not specified | [5] |

| IC50 | αvβ3 | 2.3 nM | Not specified | [6] |

| IC50 | αvβ5 | Not specified | Not specified | |

| IC50 | αvβ6 | 55 nM | Not specified | [6] |

| Kd | Purified Integrin | 41.70 nM | Purified integrin | [3] |

Downstream Signaling Pathways and Cellular Effects

The binding of Cyclo(RGDfK(Mal)) to αvβ3 integrin initiates a complex series of intracellular signaling events, primarily culminating in the induction of apoptosis and the inhibition of angiogenesis.

Induction of Apoptosis

Disruption of αvβ3 integrin's interaction with the ECM by Cyclo(RGDfK(Mal)) leads to a form of programmed cell death known as anoikis in endothelial and tumor cells. A key event in this process is the recruitment of caspase-8 to the cytoplasmic tail of the unligated β3 integrin subunit.[1][3] This recruitment occurs independently of death receptors and initiates the caspase cascade, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.

Furthermore, the inhibition of αvβ3 integrin signaling can modulate the activity of several critical survival pathways:

-

FAK/Src Pathway: Integrin ligation normally activates Focal Adhesion Kinase (FAK) and Src family kinases, which promote cell survival. Inhibition by Cyclo(RGDfK(Mal)) prevents the phosphorylation and activation of FAK, thereby disrupting downstream pro-survival signals.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Integrin signaling can activate this pathway, and its inhibition by Cyclo(RGDfK(Mal)) can lead to decreased Akt phosphorylation and subsequent apoptosis.

-

MAPK (ERK) Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation and survival. Disruption of integrin signaling can lead to the downregulation of this pathway.

-

p53 and NF-κB: Integrin αvβ3 signaling has been shown to suppress the transcriptional activity of the tumor suppressor p53.[3] Inhibition of this integrin can therefore lead to p53 activation and apoptosis. Conversely, αvβ3-mediated survival signals can also be transmitted via the NF-κB pathway, which can be inhibited by Cyclo(RGDfK(Mal)).[3]

Caption: Signaling pathways modulated by Cyclo(RGDfK(Mal)) binding to αvβ3 integrin.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The upregulation of αvβ3 integrin on activated endothelial cells makes it a key target for anti-angiogenic therapies. By inducing apoptosis in these endothelial cells, Cyclo(RGDfK(Mal)) effectively disrupts the formation of new tumor vasculature.[7] This leads to a reduction in the blood supply to the tumor, thereby inhibiting its growth and potential for metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cyclo(RGDfK(Mal)).

Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of Cyclo(RGDfK(Mal)) to αvβ3 integrin.

Caption: Workflow for a competitive binding assay to determine IC50.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with purified human αvβ3 integrin (e.g., 1 µg/mL in a suitable buffer) overnight at 4°C.

-

Blocking: The plates are washed with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 3% Bovine Serum Albumin in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition: A constant concentration of a radiolabeled or fluorescently labeled ligand that binds to αvβ3 integrin (e.g., 125I-echistatin) is added to each well.

-

Inhibitor Addition: Serial dilutions of Cyclo(RGDfK(Mal)) are added to the wells to compete for binding with the labeled ligand.

-

Incubation: The plate is incubated for a defined period (e.g., 1-3 hours) at 37°C to allow the binding to reach equilibrium.

-

Washing: The wells are washed multiple times with the wash buffer to remove unbound ligands.

-

Detection: The amount of bound labeled ligand is quantified. For radiolabeled ligands, this is done using a gamma counter. For fluorescently labeled ligands, a fluorescence plate reader is used.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the Cyclo(RGDfK(Mal)) concentration. The IC50 value, which is the concentration of the inhibitor that reduces the specific binding of the labeled ligand by 50%, is determined using non-linear regression analysis.

Cell Adhesion Assay

This assay measures the ability of Cyclo(RGDfK(Mal)) to inhibit the adhesion of cells to an ECM-coated surface.

Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein such as vitronectin or fibronectin (e.g., 10 µg/mL) overnight at 4°C.

-

Blocking: The plates are washed and blocked as described in the competitive binding assay.

-

Cell Preparation: A cell line that expresses αvβ3 integrin (e.g., U87MG glioblastoma cells or human umbilical vein endothelial cells - HUVECs) is harvested and resuspended in a serum-free medium.

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of Cyclo(RGDfK(Mal)) for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Seeding: The treated cells are then seeded onto the ECM-coated plates and allowed to adhere for a set period (e.g., 1-2 hours) at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 570 nm). Alternatively, cells can be pre-labeled with a fluorescent dye like Calcein-AM, and the fluorescence of the adherent cells can be measured.

-

Data Analysis: The results are expressed as the percentage of cell adhesion relative to the untreated control.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Caption: Workflow for a TUNEL assay to detect apoptosis.

Methodology:

-

Cell Treatment: Cells are cultured on coverslips or in multi-well plates and treated with Cyclo(RGDfK(Mal)) for a time period known to induce apoptosis (e.g., 24-48 hours).

-

Fixation: The cells are fixed with a solution of 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: The cells are permeabilized with a solution of 0.1% Triton X-100 in PBS for 2-5 minutes to allow the labeling reagents to enter the nucleus.

-

Labeling Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 1 hour at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

Detection:

-

If a directly fluorescently labeled dUTP was used, the cells can be directly visualized.

-

If an indirectly labeled dUTP (like Br-dUTP) was used, the cells are incubated with a fluorescently labeled antibody that specifically recognizes the incorporated nucleotide (e.g., a fluorescently conjugated anti-BrdU antibody).

-

-

Counterstaining: The cell nuclei are often counterstained with a DNA-binding dye like DAPI or Hoechst to visualize all cells.

-

Analysis: The cells are analyzed by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright fluorescence in their nuclei due to the high concentration of labeled DNA ends.

Conclusion

Cyclo(RGDfK(Mal)) exerts its biological effects primarily through the high-affinity and selective inhibition of αvβ3 integrin. This antagonism disrupts critical cell-matrix interactions, leading to the induction of apoptosis in tumor and endothelial cells and the inhibition of angiogenesis. The well-defined mechanism of action, coupled with the overexpression of its target in the tumor microenvironment, makes Cyclo(RGDfK(Mal)) a highly promising molecule for the development of targeted cancer therapies and diagnostic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this important cyclic peptide.

References

- 1. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic integrin antibodies discovered by yeast display reveal αV subunit pairing preferences with β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. clyte.tech [clyte.tech]

- 5. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. biotna.net [biotna.net]

The Affinity Landscape of cRGDfK(Mal): A Technical Guide to Integrin Binding

For Researchers, Scientists, and Drug Development Professionals

The cyclic pentapeptide cRGDfK(Mal), a derivative of the well-characterized cRGDfK, is a high-affinity ligand for several members of the integrin family of cell adhesion receptors. Its specificity, particularly for integrins upregulated in cancer and angiogenesis, has made it a cornerstone for the development of targeted diagnostics and therapeutics. This technical guide provides an in-depth overview of the integrin binding affinity of cRGDfK peptides, detailed experimental protocols for its characterization, and a visualization of the downstream signaling pathways it triggers.

Integrin Binding Affinity of cRGD Peptides

The binding affinity of cRGD peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. The following table summarizes the IC50 values for cRGDfK and closely related peptides against various RGD-binding integrin subtypes. It is important to note that the maleimide (B117702) (Mal) functionalization on the lysine (B10760008) (K) residue is primarily for conjugation and is generally considered to have a minimal impact on the core RGD-integrin interaction. However, slight variations in affinity due to such modifications can occur.

| Integrin Subtype | Peptide | IC50 (nM) | Reference |

| αvβ3 | c(-RGDfK-) | 2.6 | [1] |

| αvβ3 | c(RGDf(NMe)V) (Cilengitide) | 0.54 | [2] |

| αvβ3 | Echistatin (control) | 0.46 | [2] |

| αvβ5 | c(RGDf(NMe)V) (Cilengitide) | 8 | [2] |

| αvβ5 | cRGDfK analog | 145 | [3] |

| α5β1 | c(RGDf(NMe)V) (Cilengitide) | 15.4 | [2] |

| α5β1 | cRGDfK analog | 21 | [3] |

| αvβ6 | cRGDfK analog | 120 | [3] |

| αvβ8 | cRGDfK analog | > 1000 | [3] |

| αIIbβ3 | Echistatin (control) | 0.9 | [2] |

Experimental Protocols: Determining Integrin Binding Affinity

The binding affinity of cRGDfK(Mal) is commonly determined using competitive binding assays. These can be performed in a solid-phase format (ELISA-like) or with live cells.

Solid-Phase Competitive Binding Assay (ELISA-like)

This method quantifies the ability of a test compound (e.g., cRGDfK(Mal)) to inhibit the binding of a soluble integrin to its immobilized natural ligand.

Methodology:

-

Coating: 96-well microtiter plates are coated with an extracellular matrix (ECM) protein that is a natural ligand for the target integrin (e.g., vitronectin for αvβ3) and incubated overnight at 4°C.[1][2]

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking agent like bovine serum albumin (BSA) to prevent non-specific binding.[2]

-

Competition: A fixed concentration of the purified, soluble integrin is pre-incubated with varying concentrations of the cRGDfK(Mal) peptide. This mixture is then added to the coated and blocked wells.

-

Incubation: The plate is incubated to allow the soluble integrin to bind to the immobilized ECM protein. The cRGDfK(Mal) peptide will compete for this binding.

-

Washing: The plate is washed to remove unbound integrin and peptide.

-

Detection: The amount of integrin bound to the plate is quantified. This is typically done by adding a primary antibody specific to the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).[2]

-

Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a plate reader. The intensity of the color is proportional to the amount of bound integrin.

-

Data Analysis: The absorbance values are plotted against the concentration of the cRGDfK(Mal) peptide, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Competitive Binding Assay

This assay measures the ability of the test peptide to displace a radiolabeled or fluorescently labeled ligand that specifically binds to the target integrin on the surface of cells.

Methodology:

-

Cell Culture: Cells expressing the integrin of interest (e.g., U87MG human glioblastoma cells for αvβ3) are cultured to an appropriate density.[4]

-

Competition: The cells are incubated with a known concentration of a radiolabeled ligand (e.g., 125I-echistatin) in the presence of increasing concentrations of the cRGDfK(Mal) peptide.[4]

-

Incubation: The mixture is incubated to allow for competitive binding to the integrins on the cell surface.

-

Washing: The cells are washed to remove unbound ligands.

-

Quantification: The amount of radiolabeled ligand bound to the cells is measured using a gamma counter.

-

Data Analysis: The radioactivity counts are plotted against the peptide concentration to determine the IC50 value using non-linear regression.[4]

Visualizations

Experimental Workflow: Solid-Phase Competitive Binding Assay

Caption: Workflow for a solid-phase competitive integrin binding assay.

Integrin-Mediated Signaling Pathway

Upon binding of a cRGD peptide, integrins undergo a conformational change, leading to the recruitment and activation of various intracellular signaling molecules. This "outside-in" signaling cascade influences critical cellular processes such as proliferation, survival, and migration.[5]

Caption: Simplified integrin downstream signaling pathway upon cRGD binding.

References

- 1. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of the RGD Motif in Cyclo(RGDfK(Mal)): A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginine-Glycine-Aspartic acid (RGD) motif is a fundamental cell adhesion sequence found in numerous extracellular matrix (ECM) proteins. Its recognition by integrin receptors on cell surfaces mediates critical physiological and pathological processes, including cell adhesion, migration, proliferation, and angiogenesis. The synthetic cyclic peptide, Cyclo(RGDfK), has emerged as a potent and selective ligand for a subset of integrins, particularly αvβ3, which is often overexpressed in tumor neovasculature and on various cancer cells. The incorporation of a maleimide (B117702) group via the lysine (B10760008) (K) residue, yielding Cyclo(RGDfK(Mal)), provides a versatile platform for the targeted delivery of therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of the role of the RGD motif within Cyclo(RGDfK(Mal)), detailing its interaction with integrins, the subsequent signaling cascades, and its application in targeted drug delivery and imaging. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

The RGD Motif: A Key to Integrin Recognition

The RGD tripeptide sequence is the primary recognition site for a significant number of integrins, a family of heterodimeric transmembrane receptors that bridge the extracellular environment with the intracellular cytoskeleton.[1][2][3] Various ECM proteins, such as fibronectin, vitronectin, and osteopontin, present the RGD motif to mediate cellular attachment.[1]

Cyclo(RGDfK): Enhanced Affinity and Selectivity

While linear RGD peptides exhibit binding to integrins, their affinity is often modest and they can be susceptible to proteolytic degradation. The cyclization of the RGD sequence, as in Cyclo(RGDfK), imposes a conformational constraint on the peptide backbone. This pre-organizes the pharmacophoric groups (the guanidinium (B1211019) of Arginine and the carboxylate of Aspartic acid) into a bioactive conformation that is highly complementary to the binding pocket of certain integrins, most notably αvβ3 and αvβ5.[4] This cyclization significantly enhances binding affinity and selectivity over other integrins like α5β1. The D-phenylalanine (f) in the sequence further stabilizes this favorable conformation.

The Role of the Maleimide Group in Cyclo(RGDfK(Mal))

The lysine (K) residue in the Cyclo(RGDfK) scaffold provides a convenient site for chemical modification without compromising the RGD motif's interaction with integrins. The introduction of a maleimide group to the epsilon-amine of the lysine side chain to form Cyclo(RGDfK(Mal)) creates a reactive handle for covalent conjugation. Maleimides are highly reactive towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and can be introduced into other molecules. This specific and efficient bio-orthogonal reaction allows for the stable attachment of a wide array of payloads, including cytotoxic drugs, imaging agents (fluorophores, radioisotopes), and nanoparticles, to the Cyclo(RGDfK) targeting moiety.

Quantitative Data: Integrin Binding Affinities

The binding affinity of RGD-based ligands to integrins is a critical parameter for their efficacy as targeting agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (KD). The following tables summarize reported binding affinities for Cyclo(RGDfK) and its derivatives for various integrins.

| Ligand | Integrin Subtype | Assay Method | IC50 (nM) | Reference |

| Cyclo(RGDfK) | αvβ3 | Solid-Phase Binding Assay | 0.94 | |

| Cyclo(RGDfK) | αvβ3 | ELISA | 2.6 | |

| Cyclo(RGDfV) | αvβ6 | Solid-Phase Binding Assay | ~35 times higher than αvβ3 | |

| Cyclo(RGDfK) | αvβ6 | Solid-Phase Binding Assay | ~35 times higher than αvβ3 | |

| FPTA-RGD2 (dimer) | αvβ3 | Competitive Cell Binding | 144 ± 6.5 |

| Ligand | Integrin Subtype | Assay Method | KD (nmol/l) | Reference |

| cyclo(-RGDfK-) | αvβ3 | Fluorescence Correlation Spectroscopy | 41.70 | |

| RAFT-RGD (tetramer) | αvβ3 | Fluorescence Correlation Spectroscopy | 3.87 |

Signaling Pathways and Cellular Fate

The binding of Cyclo(RGDfK) to integrins, particularly αvβ3, initiates a cascade of intracellular signaling events and determines the cellular fate of the ligand-receptor complex.

Integrin-Mediated Signaling

Upon ligand binding, integrins cluster on the cell surface, leading to the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin β-subunit. This assembly of the focal adhesion complex activates key signaling pathways, including the Focal Adhesion Kinase (FAK) and Src family kinase pathways. These pathways, in turn, influence downstream effectors that regulate cell survival, proliferation, migration, and cytoskeletal organization.

Cellular Internalization

A crucial aspect of using Cyclo(RGDfK(Mal)) for drug delivery is its ability to be internalized by target cells. While monomeric RGD peptides can be taken up via non-specific fluid-phase endocytosis, multimeric or nanoparticle-conjugated RGD ligands are often internalized through integrin-mediated endocytosis. This process involves the formation of clathrin-coated pits and subsequent endosomal trafficking. This receptor-mediated pathway allows for the specific delivery of conjugated payloads into the cell, where they can exert their therapeutic effect.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Maleimide Function in cRGDfK(Mal)

For Researchers, Scientists, and Drug Development Professionals

The cyclic pentapeptide cRGDfK, a potent and selective ligand for αvβ3 integrins, has emerged as a critical targeting moiety in the development of advanced therapeutics and diagnostics. The addition of a maleimide (B117702) group, creating cRGDfK(Mal), transforms this peptide into a versatile and reactive building block for bioconjugation. This technical guide provides an in-depth exploration of the maleimide group's function, the underlying chemistry of its reactivity, and its practical application in creating targeted molecular agents.

Core Function: A Highly Selective Handle for Thiol-Specific Covalent Bonding

The primary role of the maleimide group in cRGDfK(Mal) is to serve as a highly reactive and selective functional group for covalent bond formation with thiol (sulfhydryl) groups.[1][2] This reactivity is the cornerstone of its utility in bioconjugation, enabling the stable attachment of the cRGDfK peptide to a wide array of molecules, including proteins, antibodies, nanoparticles, and imaging agents.[1][2]

The chemical reaction underpinning this function is the Michael addition , where the thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This reaction proceeds rapidly and efficiently under mild, near-physiological conditions, typically at a pH between 6.5 and 7.5, to form a stable thioether bond. The high selectivity for thiols over other nucleophilic groups, such as amines, within this pH range is a key advantage, minimizing the formation of unwanted side products.

Quantitative Data on cRGDfK(Mal) Conjugates

The efficiency of the maleimide-thiol conjugation and the binding affinity of the resulting cRGDfK conjugates are critical parameters in the design of targeted therapies. The following tables summarize key quantitative data from various studies.

Table 1: Thiol-Maleimide Conjugation Efficiency

| Moiety Conjugated to cRGDfK(Mal) | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |

| PLGA Nanoparticles | 2:1 | 30 min | 84 ± 4 | |

| 11A4 Nanobody | 5:1 | 2 h | 58 ± 12 |

Table 2: Integrin αvβ3 Binding Affinity of cRGDfK Conjugates

| cRGDfK Conjugate | IC50 (nM) | Reference |

| c(-RGDfK-) (unmodified) | 2.6 | |

| Monovalent cRGDfK with aliphatic spacer | 3.4 - 13.6 | |

| Monovalent cRGDfK with PEG spacer | 8.4 - 16.5 | |

| Monovalent cRGDfK with polyproline spacer | 2.1 - 2.5 | |

| Dimeric cRGDfK with polyproline spacer | 0.17 - 0.52 | |

| [natGa]NODIA-Me-c(RGDfK) | 205.1 ± 1.4 | |

| c(RGDfK) | 159.5 ± 1.3 | |

| cyclo[DKP-RGD]-MMAE/MMAF conjugates | In the nanomolar range |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of cRGDfK(Mal) conjugates. The following sections provide step-by-step protocols for key experiments.

Synthesis of cRGDfK(Mal)

The synthesis of cRGDfK with a maleimide function can be achieved through solid-phase peptide synthesis (SPPS) followed by the introduction of the maleimide group.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection reagents (e.g., piperidine (B6355638) in DMF)

-

Maleimido-propionic acid N-hydroxysuccinimide ester (NHS-maleimide)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC for purification

Protocol:

-

Peptide Synthesis: Assemble the linear peptide sequence (Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Lys(Fmoc)) on the Rink amide resin using standard Fmoc-SPPS protocols.

-

Lysine (B10760008) Deprotection: Selectively deprotect the Fmoc group from the lysine side chain using a solution of 20% piperidine in DMF.

-

Maleimide Coupling: Dissolve NHS-maleimide in DMF and add it to the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the cRGDfK(Mal) peptide by reverse-phase HPLC.

-

Cyclization: The cyclization is typically performed on-resin before the introduction of the maleimide group or in solution after cleavage, often using a coupling agent like HATU.

Conjugation of cRGDfK(Mal) to a Thiol-Containing Protein

This protocol describes the general procedure for conjugating cRGDfK(Mal) to a protein with an available cysteine residue.

Materials:

-

cRGDfK(Mal)

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Conjugation buffer (e.g., 10 mM HEPES, pH 7.0)

-

Reducing agent (if disulfides need to be reduced, e.g., TCEP)

-

Quenching reagent (e.g., free cysteine)

-

Size-exclusion chromatography for purification

Protocol:

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like TCEP. Remove the reducing agent using a desalting column.

-

Conjugation Reaction: Dissolve the protein and cRGDfK(Mal) in the conjugation buffer. A typical molar ratio is a 2 to 5-fold excess of maleimide to thiol.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Quenching: Add a quenching reagent like free cysteine to react with any unreacted maleimide groups.

-

Purification: Purify the conjugate from unreacted peptide and protein using size-exclusion chromatography.

In Vitro Cell Binding Assay

This competitive binding assay determines the affinity of a cRGDfK(Mal) conjugate for its target integrin.

Materials:

-

Integrin-expressing cells (e.g., U-87 MG)

-

Radiolabeled or fluorescently labeled ligand that binds to the target integrin (e.g., [125I]I-echistatin)

-

cRGDfK(Mal) conjugate at various concentrations

-

Binding buffer

-

Gamma counter or fluorescence plate reader

Protocol:

-

Cell Seeding: Seed the integrin-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Competition: Add a constant concentration of the labeled ligand and varying concentrations of the cRGDfK(Mal) conjugate to the cells.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature.

-

Washing: Wash the cells with cold binding buffer to remove unbound ligand and conjugate.

-

Quantification: Lyse the cells and measure the amount of bound labeled ligand using a gamma counter or fluorescence plate reader.

-

Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the conjugate to determine the IC50 value.

Visualizing the Process: Diagrams and Workflows

Signaling Pathway: Integrin-Mediated Cell Adhesion

Upon binding of a cRGDfK(Mal) conjugate to the αvβ3 integrin on the cell surface, a signaling cascade is initiated that promotes cell adhesion and survival. This process involves the recruitment of focal adhesion proteins and the activation of downstream signaling pathways.

References

Cyclo(RGDfK(Mal)) as an Extracellular Matrix Mimic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic peptide Cyclo(RGDfK(Mal)) and its application as a mimic of the extracellular matrix (ECM). This powerful tool is leveraged in a multitude of research and development areas, including tissue engineering, regenerative medicine, and targeted drug delivery. By presenting the Arg-Gly-Asp (RGD) sequence in a conformationally constrained ring, Cyclo(RGDfK(Mal)) offers high affinity and selectivity for αvβ3 integrins, key receptors involved in cell adhesion and signaling. The inclusion of a maleimide (B117702) (Mal) group provides a versatile handle for covalent immobilization, allowing for the creation of bioactive surfaces that emulate the cell-adhesive properties of the native ECM.

Core Principles: Integrin Binding and ECM Mimicry

The functionality of Cyclo(RGDfK(Mal)) as an ECM mimic is rooted in its ability to specifically engage with integrin receptors on the cell surface. The RGD tripeptide sequence is a well-established recognition motif found in several ECM proteins, such as fibronectin and vitronectin. Integrins, a family of heterodimeric transmembrane receptors, recognize this sequence, initiating a cascade of intracellular events that govern cell adhesion, migration, proliferation, and differentiation.

The cyclic nature of the peptide backbone in Cyclo(RGDfK) constrains the RGD motif in a bioactive conformation, leading to significantly higher binding affinity and selectivity for αvβ3 and αvβ5 integrins compared to its linear counterparts. This enhanced affinity allows for the creation of more effective ECM-mimetic surfaces at lower ligand densities. The maleimide group facilitates the covalent attachment of the peptide to various substrates through a stable thioether bond, typically by reacting with thiol groups introduced on the material surface.

Quantitative Data: Integrin Binding Affinities

The binding affinity of Cyclo(RGDfK) and its derivatives to various integrin subtypes has been quantified using several biophysical techniques. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to express this affinity, with lower values indicating stronger binding. The following table summarizes key quantitative data from the literature.

| Compound | Integrin Subtype | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Cyclo(RGDfK) | αvβ3 | Cell-based competitive binding | 0.94 | - | [1] |

| Cyclo(RGDfK) | αvβ3 | Isolated integrin binding | - | 41.70 | [2] |

| Cyclo(RGDfK) | αvβ5 | Not specified | 250 - 503 | - | |

| Cyclo(RGDfK) | α5β1 | Not specified | 141 - 236 | - | |

| Cyclo(RGDfV) | αvβ3 | Not specified | 1.5 | - | |

| Cyclo(RGDyK) | αvβ3 | Not specified | 6 | - | |

| E[c(RGDyK)]2 (Dimer) | αvβ3 | Competitive cell binding | 79.2 ± 4.2 | - | [3] |

| FPTA-RGD2 | αvβ3 | Competitive cell binding | 144 ± 6.5 | - | [3] |

Signaling Pathways

Upon binding of Cyclo(RGDfK(Mal)) to αvβ3 integrins, a signaling cascade is initiated, leading to the formation of focal adhesions and the activation of downstream pathways that regulate cellular behavior. This process, known as outside-in signaling, is critical for cell adhesion, spreading, and migration.

Experimental Protocols

Solid-Phase Synthesis of Cyclo(RGDfK)

This protocol describes a general method for the manual solid-phase peptide synthesis (SPPS) of the cyclic peptide c(RGDfK) using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N'-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

TIPS (Triisopropylsilane)

-

Dithiothreitol (DTT)

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling and First Amino Acid Coupling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Dissolve Fmoc-Lys(Boc)-OH and DIPEA in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and DIPEA in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (D-Phe, Asp(OtBu), Gly, Arg(Pbf)).

-

Cleavage of Linear Peptide from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the linear peptide from the resin using a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dry.

-

Cyclization: Dissolve the linear peptide in a large volume of DMF containing HBTU and DIPEA. Stir the solution at room temperature for 24 hours.

-

Deprotection of Side Chains: Remove the DMF under vacuum. Add a deprotection cocktail of TFA/TIPS/DTT to remove the side-chain protecting groups.

-

Purification: Purify the crude cyclic peptide by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Conjugation of Cyclo(RGDfK(Mal)) to a Thiolated Surface

This protocol outlines the procedure for immobilizing Cyclo(RGDfK(Mal)) onto a surface functionalized with thiol groups.

Materials:

-

Cyclo(RGDfK(Mal))

-

Thiol-functionalized substrate (e.g., thiol-modified glass slide or hydrogel)

-

Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Nitrogen or Argon gas

Procedure:

-

Prepare Cyclo(RGDfK(Mal)) Solution: Dissolve Cyclo(RGDfK(Mal)) in a minimal amount of DMSO and then dilute to the desired final concentration in degassed PBS (pH 7.0-7.5).

-

Prepare Thiolated Substrate: Ensure the thiol-functionalized substrate is clean and dry. If necessary, reduce any disulfide bonds on the surface by treating with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and then wash thoroughly with degassed buffer.

-

Conjugation Reaction: Immerse the thiolated substrate in the Cyclo(RGDfK(Mal)) solution. Purge the reaction vessel with nitrogen or argon to minimize oxidation of the thiol groups.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: After the incubation period, remove the substrate from the peptide solution and wash it extensively with PBS and then with deionized water to remove any non-covalently bound peptide.

-

Drying and Storage: Dry the functionalized substrate under a stream of nitrogen and store it in a desiccator until use.

Cell Adhesion Assay

This protocol describes a basic method to evaluate the ability of cells to adhere to a surface functionalized with Cyclo(RGDfK(Mal)).

Materials:

-

Cyclo(RGDfK(Mal))-functionalized substrates

-

Control substrates (e.g., untreated, or coated with a non-bioactive molecule)

-

Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

-

Cell culture medium (e.g., DMEM)

-

Bovine serum albumin (BSA)

-

Trypsin-EDTA

-

Calcein AM or other fluorescent cell viability dye

-

Fluorescence microscope or plate reader

Procedure:

-

Plate Preparation: Place the Cyclo(RGDfK(Mal))-functionalized and control substrates into the wells of a sterile tissue culture plate.

-

Blocking: Incubate the substrates with a sterile 1% BSA solution in PBS for 1 hour at 37°C to block non-specific cell adhesion. Wash three times with sterile PBS.

-

Cell Seeding: Harvest cells using trypsin-EDTA, centrifuge, and resuspend in serum-free cell culture medium. Seed the cells onto the substrates at a desired density (e.g., 1 x 10^4 cells/well).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 1-2 hours) to allow for cell adhesion.

-

Washing: Gently wash the wells three times with warm PBS to remove non-adherent cells.

-

Quantification of Adherent Cells:

-

Microscopy: Add fresh medium containing a fluorescent viability stain (e.g., Calcein AM) and incubate for 30 minutes. Capture images using a fluorescence microscope and count the number of adherent, fluorescent cells in multiple fields of view.

-

Plate Reader: Lyse the adherent cells and quantify the amount of a cellular component (e.g., DNA using a PicoGreen assay) or use a metabolic assay (e.g., MTS) to determine the relative number of viable cells.

-

Experimental and Logical Workflows

Workflow for Fabricating and Testing an ECM-Mimetic Surface

The following diagram illustrates a typical workflow for creating and evaluating a biomaterial surface functionalized with Cyclo(RGDfK(Mal)) to promote cell adhesion.

References

- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis of cyclic RGD-furanoid sugar amino acid peptides as integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide to Cyclo(RGDfK(Mal)): Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the maleimide-functionalized cyclic pentapeptide, Cyclo(RGDfK(Mal)). The document details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in targeting αvβ3 integrin, a key receptor in angiogenesis and tumor metastasis. This guide also includes a detailed experimental protocol for an integrin binding assay and a visual representation of the associated signaling pathway.

Physicochemical Properties

Cyclo(RGDfK(Mal)) is a derivative of the well-established αvβ3 integrin inhibitor, Cyclo(RGDfK). The addition of a maleimide (B117702) group via the lysine (B10760008) (K) residue allows for covalent conjugation to thiol-containing molecules, such as proteins or nanoparticles, making it a valuable tool for targeted drug delivery and imaging. The key quantitative data for both the unmodified and maleimide-functionalized peptides are summarized in the table below for easy comparison.

| Property | Cyclo(RGDfK) | Cyclo(RGDfK(Mal)) |

| Molecular Formula | C27H41N9O7[1][][3][4][5] | C34H46N10O |

| Molecular Weight | 603.67 g/mol | 754.79 g/mol |

| Sequence | Cyclo(-Arg-Gly-Asp-D-Phe-Lys) | Cyclo(-Arg-Gly-Asp-D-Phe-Lys(Maleimide)) |

| Purity | Typically >97% | Dependent on synthesis and purification |

| Solubility | Soluble in water and DMSO | Dependent on the specific maleimide linker |

Synthesis of Cyclo(RGDfK(Mal))

The synthesis of Cyclo(RGDfK(Mal)) involves the initial solid-phase synthesis of the cyclic peptide backbone, Cyclo(RGDfK), followed by the functionalization of the lysine side chain with a maleimide group.

Experimental Protocol: Solid-Phase Peptide Synthesis and Maleimide Functionalization

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

-

Maleic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Peptide Synthesis: The linear peptide is synthesized on Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

-

Cyclization: On-resin cyclization is performed by activating the C-terminal carboxylic acid and reacting it with the N-terminal amine of the same peptide chain.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and all side-chain protecting groups are removed using a TFA cleavage cocktail.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Maleimide Functionalization:

-

The purified Cyclo(RGDfK) is dissolved in DMF.

-

An excess of a maleimide-containing linker (e.g., a maleimide-NHS ester) is added to the solution.

-

The reaction is stirred at room temperature for several hours.

-

-

Final Purification: The resulting Cyclo(RGDfK(Mal)) is purified by RP-HPLC to remove any unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by NMR spectroscopy to verify its structure.

Biological Activity and Signaling Pathway

Cyclo(RGDfK) and its derivatives are potent and selective inhibitors of αvβ3 integrin. This integrin is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making it an attractive target for anti-cancer therapies.

Upon binding to its natural ligands, such as vitronectin and fibronectin, αvβ3 integrin clusters and activates downstream signaling pathways, primarily through Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of several signaling cascades, including the Ras/MEK/ERK pathway, which promotes cell proliferation and survival, and the PI3K/Akt pathway, which is also involved in cell survival and migration.

Cyclo(RGDfK(Mal)) acts as a competitive antagonist, binding to the RGD-binding pocket of the αvβ3 integrin and preventing the binding of its natural ligands. This inhibition blocks the downstream signaling cascades, leading to anti-angiogenic and anti-tumor effects.

Experimental Protocol: Integrin Binding Assay

This protocol describes a competitive solid-phase binding assay to determine the binding affinity of Cyclo(RGDfK(Mal)) to αvβ3 integrin.

Materials:

-

Purified human αvβ3 integrin

-

Vitronectin

-

Cyclo(RGDfK(Mal))

-

Biotinylated anti-integrin antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

-

Competition: Add a constant concentration of purified αvβ3 integrin to each well, along with varying concentrations of Cyclo(RGDfK(Mal)) (or a control peptide). Incubate for 2-3 hours at room temperature.

-

Washing: Wash the plate several times with PBS containing 0.05% Tween-20 to remove unbound integrin and peptides.

-

Primary Antibody Incubation: Add a biotinylated anti-integrin antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add TMB substrate to each well and incubate until a blue color develops. Stop the reaction by adding sulfuric acid.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The IC50 value (the concentration of the peptide that inhibits 50% of integrin binding) can be calculated by plotting the absorbance against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

This comprehensive guide provides researchers and drug development professionals with the essential information needed to effectively utilize Cyclo(RGDfK(Mal)) in their studies. Its well-defined properties, established synthesis route, and potent biological activity make it a valuable tool for advancing cancer research and developing targeted therapies.

References

An In-Depth Technical Guide to Cyclo(RGDfK(Mal)) for Studying Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic peptide Cyclo(RGDfK(Mal)), a potent and selective antagonist of αvβ3 integrin, and its application in the study of cell adhesion and related processes. This document details the peptide's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Cyclo(RGDfK(Mal)) and Cell Adhesion

Cell adhesion, a fundamental process in multicellular organisms, is predominantly mediated by a family of transmembrane receptors known as integrins. The αvβ3 integrin subtype is of particular interest as it is minimally expressed in quiescent endothelial cells and most normal organs but is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells. This differential expression makes it a prime target for both diagnostic and therapeutic applications in oncology.

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a key recognition motif for several integrins, including αvβ3. Cyclo(RGDfK(Mal)) is a cyclic pentapeptide, cyclo(-Arg-Gly-Asp-D-Phe-Lys-), where the lysine (B10760008) (K) residue is modified with a maleimide (B117702) group (Mal). This modification allows for the convenient conjugation of the peptide to other molecules, such as fluorescent probes, radiotracers, or therapeutic agents, without compromising its high affinity and selectivity for αvβ3 integrin. The cyclization of the peptide backbone enhances its metabolic stability and conformational rigidity, leading to improved binding affinity compared to linear RGD peptides.

Mechanism of Action

Cyclo(RGDfK(Mal)) functions as a competitive antagonist of αvβ3 integrin. It mimics the natural RGD motif present in extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin. By binding to the RGD-binding pocket on the αvβ3 integrin, Cyclo(RGDfK(Mal)) prevents the attachment of cells to the ECM, thereby inhibiting cell adhesion, migration, and proliferation.

Upon binding, Cyclo(RGDfK(Mal)) can influence downstream signaling pathways. While monomeric cRGD peptides are often internalized via a fluid-phase endocytic pathway independent of the αvβ3 receptor, multimeric versions or conjugates of cRGD can induce integrin clustering and subsequent co-internalization. This internalization can occur through clathrin-mediated endocytosis. The binding of RGD ligands to αvβ3 can also activate downstream signaling cascades involving focal adhesion kinase (FAK) and Rho kinase (ROCK), which play crucial roles in regulating cell morphology and migration.

Quantitative Data

The following tables summarize key quantitative data for Cyclo(RGDfK(Mal)) and its derivatives from various studies. It is important to note that IC50 and Kd values can vary depending on the specific assay conditions, cell lines, and competing ligands used.

Table 1: Integrin Binding Affinity

| Compound | Assay Type | Cell Line / System | IC50 (nM) | Kd (nM) | Reference |

| Cyclo(-RGDfK-) | Competitive Binding | Purified αvβ3 integrin | - | 41.70 | |

| Cyclo(-RGDfK) | Competitive Binding | - | 0.94 | - | |

| DOTA-E-[c(RGDfK)]2 | Competitive Binding | U87MG | 69.9 | - | |

| DOTA-E{E[c(RGDfK)]2}2 | Competitive Binding | U87MG | 19.6 | - | |

| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | Competitive Binding | U87MG | 16.6 ± 1.3 | - | |

| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | Competitive Binding | U87MG | 48.4 ± 2.8 | - | |

| HYNIC-E[G3-c(RGDfK)]2 | Competitive Binding | U87MG | - | - | |

| HYNIC-G3-E[G3-c(RGDfK)]2 | Competitive Binding | U87MG | - | - |

Table 2: In Vivo Tumor Uptake of Cyclo(RGDfK)-based Imaging Agents

| Imaging Agent | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG | 30 min | 9.93 ± 1.05 | |

| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG | 24 h | 4.56 ± 0.51 | |

| [68Ga]Ga-DOTA-c(RGDfK) | C6 glioma | 60 min | 3.1 ± 0.20 | |

| [68Ga]Ga-DOTA-c(RGDfK) | MIA PaCa-2 | 60 min | 0.90 ± 0.10 | |

| 99mTc-HYNIC-E[G3-c(RGDfK)]2 | U87MG glioma | 30 min | 13.43 ± 0.98 | |

| 99mTc-HYNIC-E[G3-c(RGDfK)]2 | MDA-MB-435 breast cancer | 30 min | 8.48 ± 0.59 | |

| 18F-FPTA-RGD2 | U87MG | 1 h | 2.1 ± 0.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Cyclo(RGDfK(Mal)).

Cell Adhesion Assay

This protocol describes a method to quantify the inhibition of cell attachment to an ECM-coated surface by Cyclo(RGDfK(Mal)).

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., fibronectin, vitronectin) solution (e.g., 10 µg/mL in PBS)

-

Cyclo(RGDfK(Mal)) or other RGD peptides

-

Control peptide (e.g., Cyclo(RADfK))

-

Cell suspension (e.g., U87MG, HeLa) in serum-free medium

-

Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS) for blocking

-

Phosphate-Buffered Saline (PBS)

-

Cell staining solution (e.g., 0.5% w/v crystal violet in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.

-

Washing and Blocking: Wash the wells three times with PBS to remove unbound ECM protein. Block non-specific binding by incubating with BSA solution for 1 hour at 37°C.

-

Cell Seeding: Trypsinize and resuspend cells in serum-free medium. Pre-incubate the cells with varying concentrations of Cyclo(RGDfK(Mal)) or control peptide for 15-30 minutes at 37°C.

-

Seed the pre-incubated cells into the coated wells (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell attachment.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, then wash with water. Stain the cells with crystal violet solution for 10-20 minutes.

-

Solubilization and Quantification: Thoroughly wash the wells with water to remove excess stain and allow to air dry. Solubilize the stain by adding solubilization buffer to each well and incubate for 15 minutes with gentle shaking. Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Integrin Competitive Binding Assay

This protocol is used to determine the binding affinity (IC50) of Cyclo(RGDfK(Mal)) by measuring its ability to compete with a radiolabeled ligand for binding to integrin-expressing cells.

Materials:

-

Integrin-expressing cells (e.g., U87MG)

-

Radiolabeled ligand (e.g., ¹²⁵I-echistatin)

-

Cyclo(RGDfK(Mal)) at various concentrations

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂, MnCl₂, and BSA)

-

Washing buffer (e.g., cold binding buffer)

-

Gamma counter

Procedure:

-

Cell Preparation: Plate integrin-expressing cells in a multi-well plate and grow to confluence.

-

Competition Reaction: Wash the cells with binding buffer. Add a constant concentration of the radiolabeled ligand and varying concentrations of Cyclo(RGDfK(Mal)) to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to allow binding to reach equilibrium.

-

Washing: Aspirate the binding solution and wash the cells multiple times with cold washing buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells (e.g., with NaOH solution) and transfer the lysate to counting tubes.

-

Quantification: Measure the radioactivity in each tube using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value, the concentration of Cyclo(RGDfK(Mal)) that inhibits 50% of the specific binding of the radioligand, can be determined using non-linear regression analysis.

In Vivo Tumor Imaging

This protocol outlines a general procedure for non-invasive imaging of tumors expressing αvβ3 integrin using a Cyclo(RGDfK(Mal))-conjugated imaging probe (e.g., radiolabeled or fluorescently labeled).

Materials:

-

Tumor-bearing animal model (e.g., nude mice with subcutaneous U87MG xenografts)

-

Cyclo(RGDfK(Mal))-conjugated imaging probe

-

Anesthesia (e.g., isoflurane)

-

Imaging system (e.g., microPET, microSPECT, or optical imaging system)

-

(For blocking studies) Unlabeled Cyclo(RGDfK(Mal)) or a related competitor

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing animal.

-

Probe Administration: Inject a defined dose of the Cyclo(RGDfK(Mal))-conjugated imaging probe intravenously (e.g., via the tail vein).

-

Imaging: Acquire images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) using the appropriate imaging modality.

-

Blocking Study (for specificity): In a separate cohort of animals, co-inject a large excess of unlabeled Cyclo(RGDfK(Mal)) with the imaging probe. A significant reduction in tumor uptake of the probe in the presence of the competitor indicates specific binding to the target integrin.

-

Image Analysis: Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, kidneys) on the acquired images. Quantify the signal intensity within these ROIs to determine the tumor uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g), and calculate tumor-to-background ratios.

-

Biodistribution (optional): At the end of the imaging

The Biological Significance of Cyclic RGD Peptides: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a ubiquitous motif in extracellular matrix (ECM) proteins, serving as a primary recognition site for a class of cell surface receptors known as integrins.[1] Integrins, heterodimeric transmembrane proteins, play a pivotal role in mediating cell-matrix and cell-cell interactions, thereby influencing fundamental cellular processes including adhesion, migration, proliferation, differentiation, and survival.[2][3] The discovery of the RGD sequence has catalyzed extensive research into its biological functions and therapeutic potential. While linear RGD peptides exhibit integrin binding, they often suffer from low affinity, poor selectivity, and rapid degradation in vivo.[1][4] Cyclization of the RGD motif has emerged as a powerful strategy to overcome these limitations, leading to the development of potent and selective integrin antagonists with significant implications for drug development, particularly in oncology and angiogenesis.[4][5][6] This technical guide provides an in-depth exploration of the biological significance of cyclic RGD peptides, focusing on their mechanism of action, quantitative binding data, detailed experimental methodologies, and key signaling pathways.

Superior Binding Affinity and Selectivity of Cyclic RGD Peptides

The conformational constraint imposed by cyclization is a key determinant of the enhanced biological activity of cyclic RGD peptides compared to their linear counterparts.[5][6] This structural rigidity orients the pharmacophoric residues—the guanidinium (B1211019) group of Arginine and the carboxylate group of Aspartic acid—in a spatially optimal arrangement for high-affinity binding to the ligand-binding pocket of integrins.[7] Molecular dynamics simulations have shown that cyclic RGD peptides exhibit a more stable binding configuration with integrins, characterized by higher binding energy and stronger electrostatic interactions, particularly with the metal ion-dependent adhesion site (MIDAS) of the integrin.[6][8]

This enhanced affinity is often accompanied by increased selectivity for specific integrin subtypes. Certain integrins, notably αvβ3, αvβ5, and α5β1, are frequently overexpressed on tumor cells and activated endothelial cells during angiogenesis, making them attractive targets for anti-cancer therapies.[9][10][11] By modifying the peptide backbone and the amino acids flanking the RGD sequence, it is possible to fine-tune the binding selectivity of cyclic RGD peptides for different integrins.[2][12][13] For instance, the cyclic peptide Cilengitide (B523762), c(RGDf(NMe)V), exhibits high affinity for αvβ3 and αvβ5 integrins while showing lower affinity for the platelet integrin αIIbβ3, thereby reducing the risk of bleeding side effects.[2][9]

Quantitative Binding Affinity Data

The binding affinities of various cyclic RGD peptides for different integrin subtypes are typically determined using competitive binding assays, with the half-maximal inhibitory concentration (IC50) being a common metric. The following table summarizes the IC50 values for several well-characterized linear and cyclic RGD peptides, highlighting the superior potency of the cyclic analogues.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |

| Linear Peptides | |||

| GRGDSP | αvβ3 | 12.2 | [9] |

| RGD | αvβ3 | 89 | [9] |

| Cyclic Peptides | |||

| c(RGDfV) | αvβ3 | 1.5 | [9] |

| c(RGDfK) | αvβ3 | 2.5 | [9] |

| c(RGDyK) | αvβ3 | 5.3 | [9] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.61 | [9] |

| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8.4 | [9] |

| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 14.9 | [9] |

| Disintegrins | |||

| Echistatin | αvβ3 | 0.46 | [9] |

| Echistatin | α5β1 | 0.57 | [9] |

| Echistatin | αIIbβ3 | 0.9 | [9] |

| Multimeric Peptides | |||

| HYNIC-tetramer | αvβ3 | 7 ± 2 | [5] |

| HYNIC-2PEG4-dimer | αvβ3 | 52 ± 7 | [5] |

| DOTA-tetramer | αvβ3 | 1.3 ± 0.3 | [14] |

| DOTA-dimer | αvβ3 | 8.0 ± 2.8 | [14] |

Mechanism of Action: Targeting Integrin-Mediated Signaling

Cyclic RGD peptides exert their biological effects primarily by acting as competitive antagonists of integrin receptors. By binding to the RGD-binding site on integrins, they block the interaction of these receptors with their natural ECM ligands.[15] This inhibition of integrin-ligand binding disrupts downstream signaling cascades that are crucial for cell survival, proliferation, and migration.

One of the central signaling hubs downstream of integrin activation is the Focal Adhesion Kinase (FAK).[16] Upon integrin clustering induced by ECM binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397. This phosphorylation event creates a high-affinity binding site for the SH2 domain of the Src family of non-receptor tyrosine kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of additional downstream targets, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK pathways, which promote cell survival and proliferation.[4][8][17] Cyclic RGD peptides, by preventing the initial integrin-ECM interaction, effectively inhibit the activation of FAK and its downstream signaling pathways, leading to the induction of apoptosis (anoikis) in endothelial and tumor cells.[7][18]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein Kinase G and Focal Adhesion Kinase Converge on Src/Akt/β-Catenin Signaling Module in Osteoblast Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclo(RGDfK(Mal)) Conjugation to Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the cyclic peptide Cyclo(RGDfK(Mal)) to nanoparticles, a critical step in the development of targeted drug delivery systems and imaging agents. The RGD motif specifically targets αvβ3 integrins, which are overexpressed on various cancer cells and angiogenic endothelial cells, making it a valuable ligand for tumor targeting.[1][2][3] The maleimide (B117702) group on the peptide facilitates a specific and efficient covalent attachment to thiol-functionalized nanoparticles via a Michael addition reaction.[4][5]

Principle of Conjugation

The core of this protocol relies on the highly specific and efficient reaction between a maleimide group and a thiol (sulfhydryl) group, forming a stable thioether bond. Nanoparticles are first functionalized with thiol groups, and the maleimide-containing cRGDfK peptide is then reacted with these activated nanoparticles. This method is widely applicable to various nanoparticle platforms, including gold nanoparticles, liposomes, and polymeric nanoparticles like PLGA.

Experimental Workflow Overview

The overall process for conjugating Cyclo(RGDfK(Mal)) to nanoparticles involves several key stages: preparation and functionalization of the nanoparticles, the conjugation reaction itself, and finally, the purification and characterization of the resulting RGD-nanoparticle conjugates.

Caption: Experimental workflow for the conjugation of Cyclo(RGDfK(Mal)) to nanoparticles.

Detailed Experimental Protocols